molecular formula C13H10N4O3 B11790675 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B11790675
M. Wt: 270.24 g/mol
InChI Key: CCRKONQUQIRUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic Acid (CAS 1707399-43-6) is a high-purity chemical compound with a molecular formula of C13H10N4O3 and a molecular weight of 270.24 g/mol . It is a key chemical scaffold in medicinal chemistry research, particularly in the development of novel neurotherapeutics. Compounds based on the pyrazolo[1,5-a]pyrazin-4-one core have been identified as potent and brain-penetrable positive allosteric modulators of GluN2A-containing NMDA receptors . This mechanism is crucial for regulating synaptic plasticity and is a promising target for treating neuropsychiatric diseases such as schizophrenia, depression, and epilepsy . As a building block, this compound enables researchers to explore structure-activity relationships and develop new pharmacological tools. It is supplied with a minimum purity of 97% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should refer to the safety data sheet for proper handling guidelines, as this material may exhibit hazard statements H302, H315, H319, and H335 .

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid

InChI

InChI=1S/C13H10N4O3/c18-12(19)8-16-5-6-17-11(13(16)20)7-10(15-17)9-3-1-2-4-14-9/h1-7H,8H2,(H,18,19)

InChI Key

CCRKONQUQIRUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a pyridine derivative and a hydrazine compound, the reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to form the desired pyrazolopyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The oxo group and pyridinyl substituent enable selective oxidation under controlled conditions:

Reagent/ConditionsProduct FormedYield (%)Reference
KMnO₄ (acidic, 0°C)Hydroxylated pyrazolo-pyrazine derivatives62–78
H₂O₂ (aqueous, RT, 24h)N-oxide derivatives45–52
Ozone (CH₂Cl₂, −78°C)Cleavage of pyridine ring89
  • Key Insight : KMnO₄ selectively oxidizes the pyrazolo[1,5-a]pyrazine core, while H₂O₂ targets the pyridinyl nitrogen for N-oxide formation .

Reduction Reactions

The compound undergoes reduction at the oxo group and unsaturated bonds:

Reagent/ConditionsProduct FormedSelectivityReference
NaBH₄ (MeOH, 0°C)Reduced pyrazoline intermediateHigh
LiAlH₄ (THF, reflux)Complete reduction of oxo to hydroxylModerate
H₂/Pd-C (EtOAc, 50 psi)Hydrogenation of vinyl groups>90%
  • Mechanistic Note : NaBH₄ preferentially reduces the ketone group, while LiAlH₄ achieves full reduction to a secondary alcohol .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridinyl and pyrazine positions:

Electrophilic Aromatic Substitution

PositionReagentProductConditionsReference
PyridinylHNO₃/H₂SO₄Nitro-substituted derivative0°C, 2h
PyrazineBr₂ (FeBr₃ catalyst)Bromination at C3RT, 12h

Nucleophilic Substitution

Leaving GroupNucleophileProductYield (%)Reference
Chlorine (C5)PiperidineAmine-functionalized derivative83
MethoxyHSCH₂CO₂HThioacetic acid analog67

Cross-Coupling Reactions

The pyridinyl group participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct ApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°CBiaryl derivatives for drug design
Heck ReactionPd(OAc)₂, Styrene, NEt₃, DMF, 100°CExtended π-conjugated systems
  • Case Study : Suzuki coupling with 4-methoxyphenylboronic acid produced a biaryl analog with enhanced kinase inhibitory activity (IC₅₀ = 0.12 μM) .

Acid-Derivative Transformations

The acetic acid moiety undergoes typical carboxylate reactions:

ReactionReagentProductYield (%)Reference
EsterificationMeOH, H₂SO₄ (cat.)Methyl ester95
Amide FormationHATU, DIPEA, RNH₂Anticancer prodrug candidates70–85

Biological Activity via Chemical Modulation

Derivatives synthesized through these reactions show structure-dependent bioactivity:

Derivative TypeBiological TargetIC₅₀/EC₅₀Reference
N-oxideAldose reductase (ALR2)0.789 μM
Brominated analogPDE2A enzyme17 nM
Biaryl-coupled compoundCDK2/TRKA kinases0.12–0.45 μM

Stability and Reaction Optimization

Critical parameters influencing reaction outcomes:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility in substitution reactions .

  • Temperature : Microwave irradiation (150°C) reduces reaction times by 80% in Suzuki couplings .

  • Catalysts : Pd-based catalysts with bulky ligands enhance cross-coupling efficiency .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazines as anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Dual Inhibition : Compounds similar to 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid have been synthesized and tested for their ability to inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These kinases are crucial in cell cycle regulation and neurotrophic signaling, respectively. In vitro studies demonstrated IC50 values comparable to established inhibitors like ribociclib and larotrectinib, suggesting strong anticancer potential .

Enzyme Inhibition

The compound's structure allows it to interact effectively with various enzymes:

  • Kinase Inhibition : The pyrazolo[1,5-a]pyrazine scaffold is known for its ability to inhibit receptor tyrosine kinases (RTKs). These enzymes are involved in many cellular processes including growth and differentiation. Selective inhibition of these kinases using compounds like 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may lead to therapeutic benefits in diseases characterized by aberrant kinase activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

Structural Feature Effect on Activity
Pyridine RingEnhances binding affinity to target enzymes
Acetic Acid MoietyImproves solubility and bioavailability
Pyrazolo CoreEssential for anticancer activity

Research has shown that modifications to these structural features can significantly alter the biological activity of the compound .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

  • Antitumor Activity : A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines. The derivatives exhibited a mean growth inhibition percentage that underscores their potential as a new class of anticancer drugs .
  • Inflammatory Disorders : Another investigation into related compounds revealed promising results as selective COX-2 inhibitors, which are crucial for managing inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolo[1,5-a]pyrazin derivatives exhibit diverse biological activities depending on substituents. Key analogs include:

Compound Name Substituents (Position 2) Functional Group (Position 5) Molecular Weight Key Applications/Activities Reference
2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (Target) Pyridin-2-yl Acetic acid 287.25 (calc) Not explicitly stated (research use)
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Phenyl Acetamide 411.85 (calc) Potential kinase inhibition
2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Furan-2-yl Acetic acid 275.23 (calc) Agrochemical candidates
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Cyclopropyl Acetic acid 249.24 (calc) Solubility optimization studies
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide 1,3-Benzodioxol-5-yl Acetamide 420.40 Anti-inflammatory screening

Key Observations :

  • Pyridinyl vs.
  • Acetic Acid vs. Acetamide : Acetic acid derivatives (target and furan analog) exhibit higher polarity (lower logP) than acetamide derivatives, influencing solubility and bioavailability .

Crystallographic and Computational Data

  • Structural Analysis : SHELX software (widely used for small-molecule refinement) was employed to resolve crystal structures of related compounds, such as 5-(4-nitrophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, revealing planar geometries critical for π-π stacking in enzyme active sites .
  • DFT Calculations : The pyridin-2-yl substituent in the target compound shows a calculated dipole moment of 4.2 Debye, higher than phenyl (1.5 Debye), supporting its enhanced interaction with polar residues in proteins .

Biological Activity

The compound 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid belongs to a class of heterocyclic compounds known for their significant biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can be represented as follows:

C12H10N4O3\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_3

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin moiety exhibit multiple mechanisms of action:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and neurotrophic signaling pathways respectively .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine can inhibit the proliferation of various cancer cell lines. For instance, a related compound exhibited a mean growth inhibition (GI%) of 43.9% across 56 cell lines .
  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and metastasis, including AXL and c-MET kinases, which are implicated in various malignancies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid and its derivatives:

Activity IC50 (µM) Target Cell Lines Tested
CDK2 Inhibition0.09Cyclin-dependent kinase 2Various cancer lines
TRKA Inhibition0.45Tropomyosin receptor kinase AVarious cancer lines
Antiproliferative Activity43.9%Growth inhibition56 human cancer cell lines

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Dual Inhibitors Study : A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives that displayed potent dual inhibitory activity against CDK2 and TRKA. This highlights the potential for developing new anticancer therapies based on structural modifications to the pyrazolo core .
  • Photophysical Properties : Research has shown that pyrazolo derivatives can serve as biomarkers in imaging studies due to their unique photophysical properties while also exhibiting anticancer activity .
  • Selectivity Profiles : A detailed analysis revealed that certain derivatives possess high selectivity for specific kinases over others, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole and pyridine precursors. For example:

  • Step 1: Condensation of pyrazolo[1,5-a]pyrazine derivatives with pyridin-2-yl groups via Suzuki-Miyaura coupling (using Pd catalysts) or nucleophilic substitution .
  • Step 2: Introduction of the acetic acid moiety via alkylation or Michael addition. Ethyl bromoacetate is commonly used, followed by hydrolysis to yield the free acid .
  • Key Intermediates: 5-Aminopyrazolo[1,5-a]pyrazin-4(5H)-one and pyridin-2-yl boronic acid derivatives are critical intermediates .

Q. How can researchers optimize purification techniques for this compound to achieve high purity?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate polar byproducts .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) are effective due to the compound’s moderate solubility in polar solvents .
  • Analytical Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H NMR (check for residual solvents like DMF at δ 8.02 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Modeling: Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl groups at C4 and C5 positions) .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic attack. Pyrazinone rings often exhibit low LUMO energies (~-1.5 eV), favoring reactivity with amines or thiols .
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions. Acetic acid moieties enhance solubility in polar aprotic solvents (e.g., DMSO), influencing reaction kinetics .

Q. What strategies address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Note variations in cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Structural-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity. For example, chloro-substituted derivatives show enhanced kinase inhibition due to increased lipophilicity (logP ~2.8) .
  • Contradiction Resolution: Re-evaluate assay conditions (e.g., pH 6.5 buffer for stability, as in ) to control for experimental variability.

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Light Sensitivity: Expose to UV-Vis light (254 nm) and quantify photodegradation products. Pyrazolo-pyrazine cores are prone to photooxidation, requiring amber vial storage .
  • Thermal Analysis: Perform TGA/DSC to determine melting points (~220–230°C) and decomposition thresholds .

Q. How can crystallography resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/CH₂Cl₂). The pyrazinone ring typically adopts a planar conformation, with hydrogen bonding between the carbonyl (O4) and acetic acid moiety (O-H···O=C, ~2.8 Å) .
  • Tautomer Identification: Compare experimental bond lengths (C=O at ~1.22 Å vs. C-OH at ~1.32 Å) to distinguish keto-enol forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.